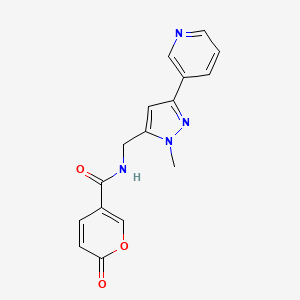

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2H-pyran-5-carboxamide

Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2H-pyran-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-3-yl group at the 3-position and a methyl group at the 1-position. The pyrazole moiety is further linked via a methylene bridge to a 2-oxo-2H-pyran-5-carboxamide group.

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-6-oxopyran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-20-13(7-14(19-20)11-3-2-6-17-8-11)9-18-16(22)12-4-5-15(21)23-10-12/h2-8,10H,9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMUDBXFEYWTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=COC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2H-pyran-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a pyranone derivative. The molecular formula is with a molecular weight of 298.30 g/mol. Its structural uniqueness contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown significant activity against various bacterial strains such as E. coli and Staphylococcus aureus . A study found that modifications in the amide linkage of pyrazole derivatives enhanced their antimicrobial efficacy, suggesting that this compound could possess similar properties.

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . For example, one study reported that specific pyrazole derivatives achieved up to 85% inhibition of TNF-α at certain concentrations, indicating strong anti-inflammatory activity .

3. Anticancer Properties

Emerging studies suggest that pyrazole-containing compounds may also exhibit anticancer activities. Research has shown that modifications to the pyrazole structure can lead to enhanced cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is believed to involve interactions with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It is hypothesized that the compound could bind to various receptors, modulating their activity and leading to downstream biological effects.

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against standard bacterial strains. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anti-inflammatory Activity Evaluation

Another investigation focused on the anti-inflammatory properties of related compounds in vivo. The study demonstrated significant reductions in paw edema in animal models treated with pyrazole derivatives, suggesting their potential use in treating inflammatory diseases .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs share the 1-methyl-3-pyridinyl-pyrazole backbone but differ in substituents and appended functional groups. Below is a comparative analysis:

Table 1: Key Structural and Molecular Features of Analogs

Key Differences and Implications

Substituent Position on Pyridine: The target compound has a pyridin-3-yl group, while analog uses pyridin-4-yl. Pyridin-3-yl substitution may enhance hydrogen bonding with target proteins due to the nitrogen’s spatial orientation .

Functional Group Variations: The pyran-2-one (lactone) in the target compound contrasts with the sulfonamide in or tetrazolyl in . Lactones may confer metabolic stability or act as hydrogen-bond acceptors, whereas sulfonamides enhance solubility and binding to polar pockets . Compound replaces the pyranone with a thiazolopyrimidine, which could alter electronic properties and bioavailability.

Synthetic Accessibility :

Pharmacological Potential (Inferred from Structural Features)

- Kinase Inhibition: The pyridine-pyrazole core is common in kinase inhibitors (e.g., c-Met or ALK inhibitors). The pyranone group in the target compound may mimic ATP’s ribose moiety, enhancing binding affinity .

- Solubility and Bioavailability: The pyranone’s oxygen atoms improve water solubility compared to the hydrophobic chlorophenyl group in . However, the sulfonamide in may offer superior solubility at physiological pH.

Q & A

Q. What are the standard synthetic protocols for this compound?

- Methodological Answer : The synthesis typically involves coupling reactions under basic conditions. For example:

- A mixture of N,N-dimethylformamide (DMF) , K₂CO₃ , and alkyl/aryl halides (RCH₂Cl) is stirred at room temperature to facilitate nucleophilic substitution .

- Intermediate purification may involve column chromatography or recrystallization.

- Example : A derivative synthesis used CD₃OD for NMR characterization, confirming a 24% yield and >97% purity via HPLC .

Table 1 : Key Reaction Conditions from Literature

| Reagents/Conditions | Role | Reference |

|---|---|---|

| DMF, K₂CO₃, RCH₂Cl | Solvent, base, alkylating agent | |

| Room temperature stirring | Reaction kinetics optimization | |

| HPLC with CD₃OD | Purity assessment |

Q. Which spectroscopic techniques are effective for characterization?

- Methodological Answer : A combination of 1H/13C NMR , ESI-MS , and HPLC is critical:

- 1H NMR (400 MHz) confirms substituent integration (e.g., δ 8.56 ppm for pyridinyl protons) .

- ESI-MS validates molecular weight (e.g., m/z 364.2 [M+1]) .

- HPLC ensures purity (>95%) .

Table 2 : Characterization Techniques and Applications

| Technique | Target Data | Example from Evidence |

|---|---|---|

| 1H NMR | Substituent integration | δ 6.73 ppm (pyrazole protons) |

| ESI-MS/HRMS | Molecular ion confirmation | m/z 418 [M+1] for intermediates |

| IR Spectroscopy | Functional group identification | C=O stretch at ~1700 cm⁻¹ |

Q. How can computational methods aid in initial design?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reactivity and optimize reaction pathways. For example:

- ICReDD integrates computational screening to narrow experimental conditions, reducing trial-and-error cycles .

- Molecular docking (e.g., AutoDock Vina) models target binding interactions .

Advanced Research Questions

Q. What SAR strategies enhance target binding affinity?

- Methodological Answer :

- Substituent variation : Modify pyridinyl or pyrazole groups to alter steric/electronic profiles. For example, fluorination improves metabolic stability .

- Docking studies : Prioritize derivatives with predicted hydrogen bonds to key residues (e.g., kinase ATP-binding pockets) .

- In vitro validation : Use enzyme inhibition assays (IC₅₀) to rank analogs .

Q. How to resolve contradictions in biological activity data?

- Methodological Answer :

- Purity verification : Re-analyze samples via HPLC to rule out impurities .

- Assay standardization : Compare IC₅₀ values under identical buffer/pH conditions.

- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

Q. What advanced purification techniques are recommended?

- Methodological Answer :

- Preparative HPLC : Achieves >98% purity for sensitive intermediates .

- Crystallography-guided purification : Optimize solvent systems (e.g., ethyl acetate/hexane) using single-crystal XRD data .

- Size-exclusion chromatography : Separate high-molecular-weight byproducts .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.